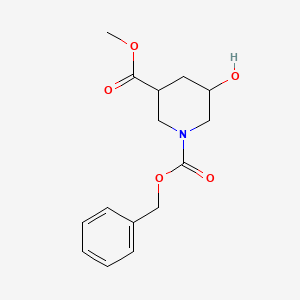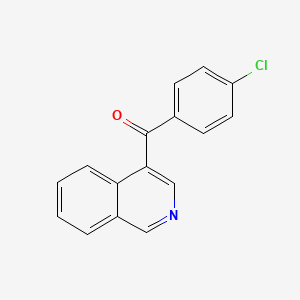
4-(4-Chlorobenzoyl)isoquinoline
Descripción general
Descripción
“4-(4-Chlorobenzoyl)isoquinoline” is a synthetic compound with a molecular weight of 267.71 . Its IUPAC name is (4-chlorophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H10ClNO . The InChI code is 1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, isoquinolines in general can undergo various reactions such as palladium-catalyzed coupling, copper-catalyzed cyclization, and Ru (II)-catalyzed C-H functionalization .
Aplicaciones Científicas De Investigación
Activation in Cystic Fibrosis Treatment
4-Chlorobenzo[F]isoquinoline (CBIQ), a compound closely related to 4-(4-Chlorobenzoyl)isoquinoline, has been shown to activate CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels. This activation is particularly significant in the context of cystic fibrosis, as CBIQ can also activate DeltaF508 CFTR, the most common mutant form of CFTR present in approximately 75% of cystic fibrosis patients. This unique property of CBIQ makes it a potential candidate for developing new treatments for cystic fibrosis (Murthy et al., 2005).
Mass Spectrometric Analysis in Drug Research
Isoquinolines, including derivatives of this compound, have shown unusual gas-phase formations of carboxylic acids in mass spectrometric analysis. This behavior is notable in the context of bisubstituted isoquinolines, which are potential prolylhydroxylase inhibitor drug candidates. Understanding these gas-phase reactions is vital for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Antimalarial Drug Development
Isoquinoline derivatives, such as N-tert-butyl isoquine (GSK369796), have been developed as part of a public-private partnership for antimalarial drug discovery. These molecules, based on the 4-aminoquinoline structure, have shown excellent activity against Plasmodium falciparum, the parasite responsible for malaria. The development of such compounds exemplifies the potential of isoquinoline derivatives in creating effective and affordable treatments for malaria (O’Neill et al., 2009).
Inhibition of Monoamine Oxidase
Isoquinolines, including those similar to this compound, have been studied for their potential in inhibiting monoamine oxidase (MAO), an enzyme linked to emotional and neurodegenerative disorders. Research has focused on the inhibitory activity of 4-organochalcogen-isoquinoline derivatives on MAO-A and B activities. This study contributes to the development of selective and reversible MAO inhibitors, which are promising alternatives for treating such disorders (Sampaio et al., 2016).
Mecanismo De Acción
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(4-chlorobenzoyl)isoquinoline belongs, are known to interact with various biological targets and exhibit a broad spectrum of activities .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their effects through various mechanisms, such as inhibiting cell proliferation and invasion, suppressing tumor angiogenesis, and inducing cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids have been found to influence several biochemical pathways, contributing to their diverse therapeutic effects .
Result of Action
Isoquinoline alkaloids are known to exhibit potent anticancer activity through various mechanisms, including arresting the cell cycle and inducing apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
(4-chlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQJJUYXCGWILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272073 | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-86-4 | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



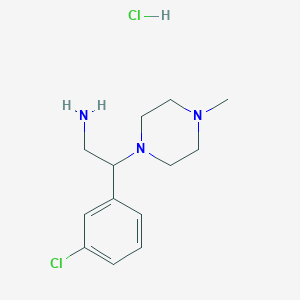
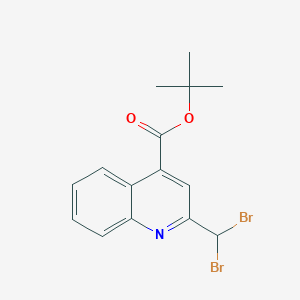

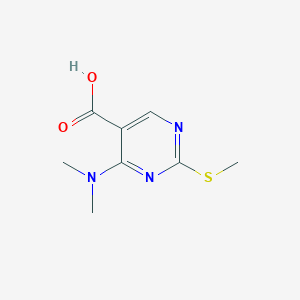



![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)

![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)
